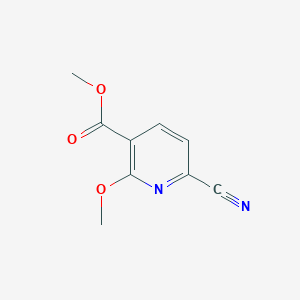
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster is a complex organic compound with a unique structure that includes a pyrroline ring, propyl group, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrroline ring and subsequent esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and mutagenesis can be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.
(1R,2S)-2-Phenylcyclopropanaminium: A compound with similar structural features and pharmacological properties.
Uniqueness
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
特性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC名 |
1-O-benzyl 2-O-methyl 4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3 |
InChIキー |
IWVFHHBJWWBEJK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)











![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)
